![molecular formula C18H17N3O4 B5885082 N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5885082.png)
N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide, also known as C646, is a small molecule inhibitor that targets histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). It has been shown to have potential in the treatment of cancer and other diseases.
Wirkmechanismus
N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide targets the HATs p300 and PCAF, which are involved in the acetylation of histones and other proteins. By inhibiting these enzymes, N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide can alter gene expression and cellular signaling pathways. This can lead to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide has been shown to have a range of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the migration and invasion of cancer cells, which can help prevent metastasis. In addition, N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide can reduce the production of pro-inflammatory cytokines, which can help reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has been shown to have potential in the treatment of cancer and other diseases. However, there are also some limitations to using N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide in lab experiments. It can be toxic at high concentrations and can have off-target effects. In addition, it may not be effective in all types of cancer cells.
Zukünftige Richtungen
There are several future directions for the study of N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide. One area of research is the development of more potent and selective inhibitors of p300 and PCAF. Another direction is the investigation of the combination of N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide with other drugs for the treatment of cancer. Additionally, the potential use of N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide in other diseases, such as neurodegenerative diseases, should be explored. Finally, the use of N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide in animal models and clinical trials should be investigated to determine its safety and efficacy in humans.
In conclusion, N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide is a promising small molecule inhibitor that has potential in the treatment of cancer and other diseases. It targets the HATs p300 and PCAF, which are involved in gene expression and cellular signaling pathways. While there are some limitations to using N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide in lab experiments, there are also several future directions for its study that could lead to new therapies for cancer and other diseases.
Synthesemethoden
N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-(1H-indol-3-yl)ethylamine. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of cancer cells, including breast, prostate, and lung cancer cells. N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-17-7-6-12(10-16(17)21(23)24)18(22)19-9-8-13-11-20-15-5-3-2-4-14(13)15/h2-7,10-11,20H,8-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKXPMHVGPWCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200376 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoic acid](/img/structure/B5885001.png)
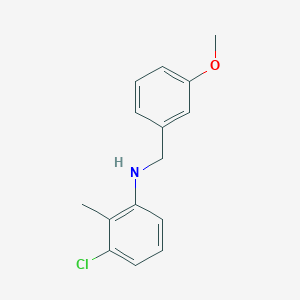

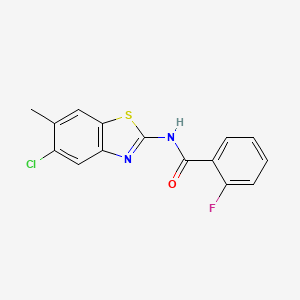
![N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)
![7-butyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5885025.png)
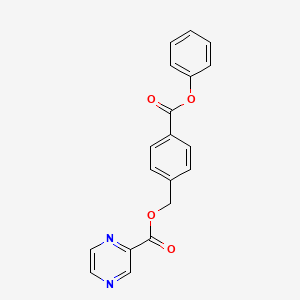
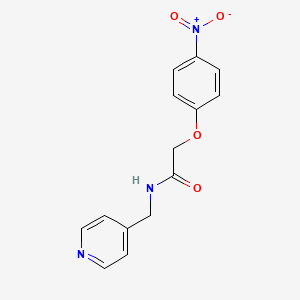
![ethyl 1-[(6-chloro-4-oxo-4H-chromen-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5885048.png)
![5-[(2,6-dichlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5885056.png)
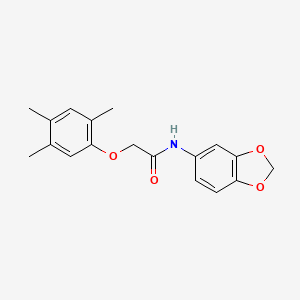
![5-chloro-2-[(5-chloro-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5885078.png)
![1-(4-fluorophenyl)-4-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B5885081.png)
